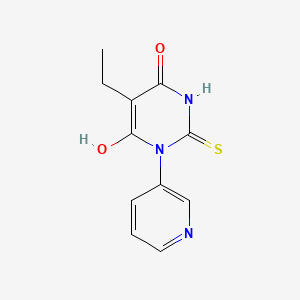

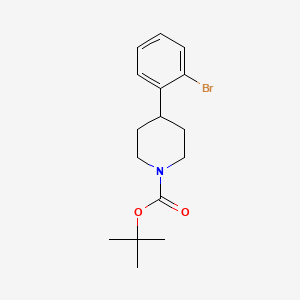

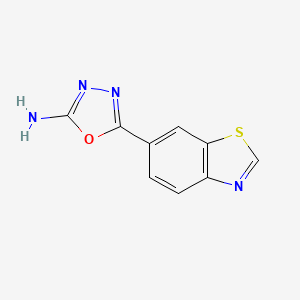

![molecular formula C7H4BrFN2 B1440162 3-Bromo-6-fluoroimidazo[1,2-a]pyridine CAS No. 1186405-11-7](/img/structure/B1440162.png)

3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Overview

Description

3-Bromo-6-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-6-fluoroimidazo[1,2-a]pyridine, has been reported in the literature. A convenient and novel two-step one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines was developed through the reaction of heterocyclic amines and N, N-dimethylformamide dimethyl acetate with active electrophiles .Molecular Structure Analysis

The molecular structure of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine has been optimized using both DFT and HF methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 3-Bromo-6-fluoroimidazo[1,2-a]pyridine, are synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

3-Bromo-6-fluoroimidazo[1,2-a]pyridine is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . Its molecular weight is 215.02 .Scientific Research Applications

Medicinal Chemistry

3-Bromo-6-fluoroimidazo[1,2-a]pyridine: is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s a key intermediate in the synthesis of various pharmacologically active molecules. Its structural character allows for the creation of compounds with potential therapeutic effects, such as antiepileptic properties and treatments for tuberculosis .

Material Science

In material science, this compound’s unique structure is beneficial. It can be used in the development of new materials with specific electronic or photonic properties. The compound’s ability to incorporate into larger heterocyclic systems makes it valuable for creating advanced materials .

Chemical Synthesis

3-Bromo-6-fluoroimidazo[1,2-a]pyridine: serves as a versatile building block in chemical synthesis. It’s used in the construction of complex molecules through various synthetic routes, including electrophilic fluorination and chemodivergent synthesis . Its reactivity with different chemical groups enables the creation of a diverse range of chemical entities.

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic techniques .

Life Science Research

In life science research, 3-Bromo-6-fluoroimidazo[1,2-a]pyridine is used in proteomics and genomics studies. It can be a part of biochemical assays to study protein interactions and functions. Its role in research extends to understanding disease mechanisms at the molecular level .

Pharmaceuticals

The compound’s application in pharmaceuticals is significant. It’s involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its bromo and fluoro groups are particularly useful in medicinal chemistry for creating compounds with desired pharmacokinetic properties .

Safety And Hazards

Future Directions

Imidazo[1,2-a]pyridines, including 3-Bromo-6-fluoroimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new TB drugs using this scaffold is a promising future direction .

properties

IUPAC Name |

3-bromo-6-fluoroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFXJQASNPSBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670596 | |

| Record name | 3-Bromo-6-fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-fluoroimidazo[1,2-a]pyridine | |

CAS RN |

1186405-11-7 | |

| Record name | 3-Bromo-6-fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

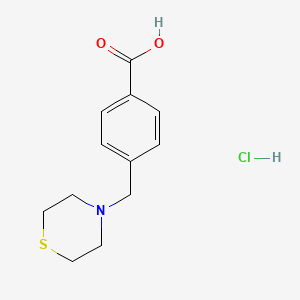

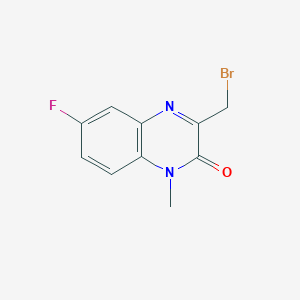

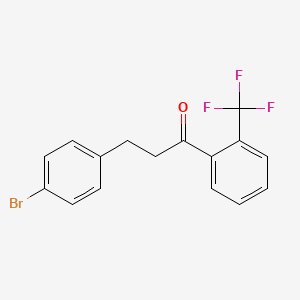

![2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide](/img/structure/B1440088.png)

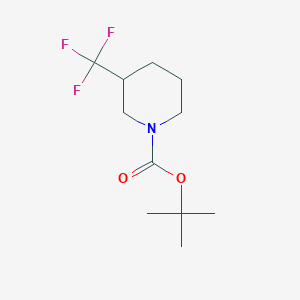

![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1440102.png)